1,2,3,4,5-Pentachloronaphthalene
Overview
Description
1,2,3,4,5-Pentachloronaphthalene is a chlorinated derivative of naphthalene, characterized by the presence of five chlorine atoms attached to the naphthalene ring. It appears as a pale-yellow or white solid or powder with an aromatic odor . This compound is known for its use in various industrial applications, particularly in the manufacture of lubricants and insulation for electrical wires .
Preparation Methods
The synthesis of 1,2,3,4,5-Pentachloronaphthalene typically involves the chlorination of naphthalene. The reaction is carried out in the presence of a chlorinating agent, such as chlorine gas, under controlled conditions. The process can be summarized as follows:
Chlorination Reaction: Naphthalene is exposed to chlorine gas in the presence of a catalyst, such as ferric chloride, at elevated temperatures. The reaction proceeds through a series of electrophilic aromatic substitution steps, resulting in the formation of this compound.
Purification: The crude product is purified through recrystallization or distillation to obtain the desired compound in high purity.
Industrial production methods may involve continuous flow reactors to ensure efficient and consistent production of this compound .
Chemical Reactions Analysis
1,2,3,4,5-Pentachloronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromic acid, leading to the formation of chlorinated naphthoquinones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of partially dechlorinated naphthalene derivatives.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by nucleophiles such as hydroxide ions or amines, leading to the formation of various substituted naphthalene derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2,3,4,5-Pentachloronaphthalene has several scientific research applications, including:
Environmental Studies: It is used to study the environmental impact of chlorinated naphthalenes, particularly their bioaccumulation and persistence in ecosystems.
Material Science: This compound is used in the development of advanced materials, such as high-performance lubricants and insulating materials.
Mechanism of Action
The mechanism of action of 1,2,3,4,5-Pentachloronaphthalene involves its interaction with biological molecules, leading to various physiological effects. The compound can induce oxidative stress by generating reactive oxygen species, which can damage cellular components such as lipids, proteins, and DNA. It also affects the function of enzymes and receptors involved in metabolic pathways, leading to disruptions in cellular homeostasis .
Comparison with Similar Compounds
1,2,3,4,5-Pentachloronaphthalene is part of a group of compounds known as polychlorinated naphthalenes. Similar compounds include:
1,2,3,5,7-Pentachloronaphthalene: Another pentachlorinated naphthalene with a different chlorine substitution pattern.
Hexachloronaphthalene: Contains six chlorine atoms and exhibits different chemical and physical properties.
Tetrachloronaphthalene: Contains four chlorine atoms and is less chlorinated compared to this compound.
The uniqueness of this compound lies in its specific chlorine substitution pattern, which influences its reactivity and applications .
Properties
IUPAC Name |
1,2,3,4,5-pentachloronaphthalene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Cl5/c11-5-3-1-2-4-6(5)8(13)10(15)9(14)7(4)12/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZKNHITLINYHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=C(C(=C2Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Cl5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10218139 | |
Record name | 1,2,3,4,5-Pentachloronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10218139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67922-25-2 | |
Record name | Naphthalene, 1,2,3,4,5-pentachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067922252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4,5-Pentachloronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10218139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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